molecular formula C11H18O3 B13184824 Methyl 1-oxaspiro[2.7]decane-2-carboxylate

Methyl 1-oxaspiro[2.7]decane-2-carboxylate

Cat. No.: B13184824
M. Wt: 198.26 g/mol
InChI Key: PTRNSPFIXMNBJI-UHFFFAOYSA-N
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Description

Methyl 1-oxaspiro[2.7]decane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.7]decane ring system fused with an oxirane ring and a carboxylate ester group. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methanol in the presence of a catalyst. One common method includes the use of a spirocyclic ketone, which undergoes esterification with methanol under acidic conditions to form the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxaspiro[2.7]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-oxaspiro[2.7]decane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-oxaspiro[2.7]decane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The spirocyclic structure can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 1-oxaspiro[2.7]decane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-13-10(12)9-11(14-9)7-5-3-2-4-6-8-11/h9H,2-8H2,1H3

InChI Key

PTRNSPFIXMNBJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCCCCCC2

Origin of Product

United States

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